4-(tert-butyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N4O/c1-28(2,3)24-11-8-21(9-12-24)27(33)29-20-26(32-17-15-30(4)16-18-32)23-10-13-25-22(19-23)7-6-14-31(25)5/h8-13,19,26H,6-7,14-18,20H2,1-5H3,(H,29,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDFXQKXBVZIFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(tert-butyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide (referred to as Compound A ) is a synthetic derivative that combines a tetrahydroquinoline moiety with a piperazine group. This structural composition suggests potential pharmacological activities, particularly in neuropharmacology and inflammation modulation. This article explores the biological activity of Compound A, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential.
Compound A exhibits several biological activities through various mechanisms:
- Dopamine Receptor Modulation : Preliminary studies indicate that derivatives of tetrahydroquinoline can act as modulators of dopamine receptors. Specifically, some compounds have shown affinity for the D2 dopamine receptor, which is crucial in the treatment of schizophrenia and other neuropsychiatric disorders . The presence of the tetrahydroquinoline structure in Compound A may contribute to similar receptor interactions.
- Inflammation Pathway Interference : Research indicates that related compounds can suppress NF-kappa-B activation and modulate inflammatory responses by interacting with transcription factors involved in immune regulation . This suggests that Compound A may also influence inflammatory pathways.
Pharmacokinetics
The pharmacokinetic profile of Compound A has not been extensively detailed in available literature. However, related compounds have shown promising attributes such as:
- Blood-Brain Barrier Penetration : Some derivatives demonstrate a high probability of crossing the blood-brain barrier (BBB), which is essential for central nervous system (CNS) activity . This characteristic could enhance the therapeutic efficacy of Compound A in CNS disorders.
- Absorption and Metabolism : The compound's chemical structure suggests it may have favorable absorption characteristics. For example, it is hypothesized to be a non-substrate for P-glycoprotein, which may enhance its bioavailability .
In Vitro Studies
In vitro evaluations have been crucial in understanding the biological activity of Compound A:
- Cell Proliferation and Cytotoxicity : In studies involving cell lines, related compounds have shown low cytotoxic profiles while effectively modulating cellular pathways associated with proliferation and apoptosis. For instance, certain tetrahydroquinoline derivatives have been linked to the repression of CDKN1A, a cell cycle regulator .
- Receptor Binding Affinity : Research on similar compounds has demonstrated varying degrees of receptor binding affinity. For example, studies on dopamine receptor D2 modulators reveal significant interactions that could be extrapolated to Compound A due to its structural similarities .
Case Studies
Several case studies highlight the potential applications of compounds similar to Compound A:
- Neuropharmacological Applications : In a pilot study involving dopamine receptor modulators, compounds with similar structures exhibited significant effects on dopamine signaling pathways, suggesting potential for treating conditions like schizophrenia .
- Anti-inflammatory Effects : Another study focused on tetrahydroquinoline derivatives as CRTH2 antagonists showed their ability to modulate allergic inflammation through Th2 cell stimulation. This indicates a broader therapeutic application for inflammation-related conditions .
Scientific Research Applications
Neuropharmacology
Research indicates that compounds similar to 4-(tert-butyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide may exhibit neuroprotective effects. The tetrahydroquinoline structure is known for its potential in treating neurodegenerative diseases like Alzheimer's disease by acting as an acetylcholinesterase inhibitor. Studies have shown that related compounds can significantly inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain and potentially improving cognitive function .
Anticancer Activity
The compound has been investigated for its anticancer properties. Similar derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells through mechanisms such as tubulin polymerization inhibition . The potential of this compound in developing new anticancer agents is an area of active research.
Antidepressant Effects
The piperazine moiety is often associated with antidepressant activity. Research into related compounds has revealed their efficacy in modulating neurotransmitter systems involved in mood regulation. By influencing serotonin and norepinephrine levels, these compounds may offer therapeutic benefits for depression and anxiety disorders.
Cardiovascular Health
Compounds with similar structures have been explored for their cardiovascular benefits. They may possess properties that help manage hypertension and improve lipid profiles, which are crucial for preventing cardiovascular diseases. The inhibition of specific enzymes involved in metabolic pathways could lead to beneficial outcomes in patients with metabolic syndrome .
Case Studies and Research Findings
Comparison with Similar Compounds
Key Observations :
- The target compound distinguishes itself through the dual incorporation of tetrahydroquinoline and 4-methylpiperazine, whereas JDTic-like analogues prioritize opioid receptor antagonism via hydroxy-substituted aromatic and peptide-like side chains .
- The tert-butyl group in the benzamide core is a common feature in CNS-targeting compounds due to its lipophilicity and metabolic stability .
Benzamide Derivatives with tert-Butyl Groups
Benzamide scaffolds with tert-butyl substituents are prevalent in drug discovery. A comparison with two analogues follows:
Key Observations :
- The target compound’s tetrahydroquinoline and piperazine groups confer greater molecular complexity compared to simpler benzamides like CAS 5533-31-3, which is primarily a synthetic intermediate .
- The pyridazinone-containing analogue (CAS 921853-02-3) demonstrates how heterocyclic replacements (pyridazinone vs.
Bioactivity Profiling and Structural Correlations
highlights that compounds with similar structures cluster by bioactivity profiles . For example:
- Piperazine derivatives often target dopamine or serotonin receptors due to their conformational flexibility.
- Tetrahydroquinoline motifs are associated with antimalarial or anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
